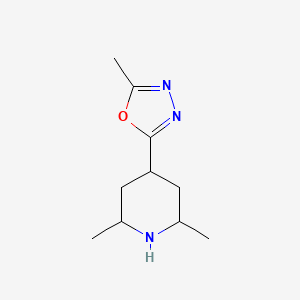

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

2-(2,6-dimethylpiperidin-4-yl)-5-methyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C10H17N3O/c1-6-4-9(5-7(2)11-6)10-13-12-8(3)14-10/h6-7,9,11H,4-5H2,1-3H3 |

InChI Key |

RZJSSZZSSCZAIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1)C)C2=NN=C(O2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides and Acid Derivatives

One of the most prevalent methods involves the cyclization of hydrazides with suitable acid derivatives to form the 1,3,4-oxadiazole ring, followed by functionalization to introduce the methyl groups and the piperidine substituent.

- Step 1: Synthesis of hydrazide intermediates, such as 5-methyl-1,2,4-oxadiazole-3-carboxylic acid derivatives, through condensation of hydrazine derivatives with methylated carboxylic acids or their derivatives.

- Step 2: Cyclization of these hydrazides with dehydrating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃) to form the oxadiazole ring.

Formation of 1,3,4-Oxadiazole via Thiosemicarbazide Derivatives

The synthesis of 1,3,4-oxadiazoles often employs thiosemicarbazide derivatives reacting with acid chlorides, followed by ring closure:

Thiosemicarbazide reacts with acid chlorides to produce thiosemicarbazide derivatives, which upon cyclization with halogenating agents or dehydrating conditions, yield the 1,3,4-oxadiazole core.

This route is supported by literature where thiosemicarbazide is condensed with aromatic acids or their derivatives to generate heterocyclic compounds with bioactivity.

Mannich Reaction Strategy

The Mannich reaction provides an effective pathway for attaching the piperidine moiety to the oxadiazole core:

- Step 1: Condensation of 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione with piperidine derivatives under reflux conditions.

- Step 2: Mannich reaction involving formaldehyde and secondary amines to introduce methyl groups at the 2 and 6 positions of the piperidine ring.

This approach has been utilized to synthesize derivatives with specific substitutions on the piperidine ring, as demonstrated in recent patents and research articles.

Specific Synthetic Protocols and Reaction Conditions

Synthesis via Cyclocondensation of Hydrazides

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate + methylated carboxylic acids, reflux | Hydrazide intermediates |

| Cyclization | POCl₃ or phosphoryl chloride, reflux | 1,3,4-Oxadiazole core with methyl substitutions |

| Functionalization | Alkylation or acylation to attach piperidine | 2,6-Dimethyl-4-substituted piperidine derivatives |

Thiosemicarbazide Route

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Thiosemicarbazide condensation | Aromatic acid chlorides + thiosemicarbazide, reflux | Thiosemicarbazide derivatives |

| Cyclization | Acidic dehydration, reflux | 1,3,4-Oxadiazole ring formation |

| Substituent introduction | Alkylation at nitrogen or carbon positions | Methyl groups at 2 and 6 of piperidine |

Mannich Reaction for Piperidine Attachment

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Mannich reaction | Formaldehyde + secondary amines + oxadiazole derivative, ethanol, reflux | Piperidine derivatives with methyl substitutions |

| Purification | Crystallization from ethanol or ethyl acetate | Pure target compounds |

Notable Research Outcomes and Data Tables

| Synthesis Method | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Cyclization of hydrazides | Hydrazine hydrate + methyl acids, POCl₃ | Reflux, 4-6 hours | 65-78 | Efficient for oxadiazole core |

| Thiosemicarbazide cyclization | Thiosemicarbazide + acid chlorides | Reflux, 3-5 hours | 60-75 | Suitable for diverse substitutions |

| Mannich reaction | Formaldehyde + piperidine derivatives | Reflux, ethanol | 70-85 | Effective for methylation at positions 2 and 6 |

Additional Considerations

- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.

- Purification: Crystallization from ethanol, ethyl acetate, or water, depending on compound polarity.

- Spectral Confirmation: NMR, IR, and MS are used to verify structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogues

Key Structural Features:

The target compound’s distinctiveness lies in the direct attachment of the 5-methyl-1,3,4-oxadiazol-2-yl group to the piperidine ring, contrasting with analogues where this group is part of larger substituents or connected via linkers. Below is a comparative analysis:

Table 1: Structural Comparison

Structural Insights :

- Steric Effects : The 2,6-dimethyl groups on the piperidine in the target compound likely enhance conformational rigidity compared to unsubstituted piperidines (e.g., ’s 6a-o series).

- Electronic Effects : The oxadiazole’s electron-withdrawing nature is conserved across analogues, but its positioning (direct vs. linker-mediated) alters electronic interactions. For example, in Raltegravir, the oxadiazole carbonyl participates in integrase enzyme binding .

Table 2: Physicochemical Properties

Key Observations :

Table 3: Bioactivity Comparison

Biological Activity

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a compound of significant interest due to its potential biological activities. This compound incorporates a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine can be represented as follows:

This compound is characterized by a piperidine moiety with two methyl groups at the 2 and 6 positions and an oxadiazole ring at the 4 position. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the reaction of appropriate piperidine derivatives with oxadiazole precursors. For example, an amide coupling reaction can be employed to link the piperidine and oxadiazole moieties effectively. The yield and purity of the synthesized compound can be optimized through chromatographic techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine have shown promising in vitro cytotoxicity against various cancer cell lines. In one study involving oxazolo[5,4-d]pyrimidine derivatives (which share structural similarities), compounds demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) with half-maximal cytotoxic concentrations (CC50) ranging from 58.4 µM to 381.2 µM .

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine | A549 | TBD | This study |

| Oxazolo[5,4-d]pyrimidine derivative | MCF7 | 58.4 | |

| Oxazolo[5,4-d]pyrimidine derivative | HT29 | 47.2 |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Some studies suggest that these compounds can activate apoptotic pathways or inhibit angiogenesis through various molecular targets .

Antiviral Activity

In addition to anticancer properties, derivatives containing the oxadiazole moiety have been investigated for antiviral activity. The structural features of these compounds may allow them to interfere with viral replication processes or host cell interactions essential for viral entry and propagation.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their biological activities. Among these compounds, those with similar structural features to 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine exhibited significant inhibition of tumor growth in preclinical models . The findings underscore the potential of this class of compounds as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.